1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole 1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 944523-21-1
VCID: VC11723951
InChI: InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3
SMILES: CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl
Molecular Formula: C13H14ClN
Molecular Weight: 219.71 g/mol

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 944523-21-1

Cat. No.: VC11723951

Molecular Formula: C13H14ClN

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole - 944523-21-1

Specification

CAS No. 944523-21-1
Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
IUPAC Name 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole
Standard InChI InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3
Standard InChI Key DOHLZNDWJYOVHB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl
Canonical SMILES CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole (CAS: 944523-21-1) is a pyrrole derivative characterized by a chloro-methylphenyl substituent at position 1 and methyl groups at positions 2 and 5. Its molecular formula is C₁₃H₁₄ClN, with a molecular weight of 219.71 g/mol. The IUPAC name, 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole, reflects its substitution pattern. Key identifiers include:

Table 1: Structural and Computational Data

PropertyValueSource
Canonical SMILESCC1=C(C=C(C=C1)N2C(=CC=C2C)C)ClPubChem
InChI KeyDOHLZNDWJYOVHB-UHFFFAOYSA-NPubChem
Topological Polar Surface Area4.93 ŲPubChem
Hydrogen Bond Donor Count0PubChem

The planar pyrrole ring and electron-withdrawing chloro group contribute to its aromatic stability and reactivity. X-ray crystallography data (unavailable in public databases) would further elucidate bond angles and intermolecular interactions.

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a three-step protocol:

  • Condensation: 3-Chloro-4-methylbenzaldehyde reacts with 2,5-dimethylpyrrole in ethanol using p-toluenesulfonic acid as a catalyst.

  • Cyclization: The intermediate undergoes acid-mediated cyclization to form the pyrrole ring.

  • Purification: Recrystallization or column chromatography (hexanes:ethyl acetate, 7:3) yields the pure product .

Table 2: Synthetic Conditions Comparison

ParameterLaboratory-ScaleIndustrial-Scale
Catalystp-TSAHeterogeneous acid catalysts
Reactor TypeBatchContinuous flow
Yield65–75%>85%

Industrial methods prioritize cost efficiency, employing continuous flow reactors and automated systems to enhance reproducibility.

Chemical Reactivity and Derivatives

The compound undergoes four primary reaction types:

Oxidation

Treatment with KMnO₄ oxidizes the pyrrole ring to form N-oxide derivatives, which exhibit enhanced solubility.

Reduction

LiAlH₄ reduces the chloro group to a hydrocarbon, yielding 1-(3-methyl-4-methylphenyl)-2,5-dimethylpyrrole.

Nucleophilic Substitution

The chloro substituent reacts with amines (e.g., aniline) to form N-aryl derivatives, expanding biological activity.

Electrophilic Addition

Bromine adds to the 2- and 5-positions of the pyrrole ring, producing dibrominated analogs for materials science applications.

Table 3: Reaction Pathways and Products

Reaction TypeReagentProductApplication
OxidationKMnO₄Pyrrole N-oxideDrug delivery systems
ReductionLiAlH₄Dechlorinated derivativeIntermediate synthesis
SubstitutionAnilineN-aryl analogAntimicrobial agents
AdditionBr₂2,5-Dibromo derivativeConductive polymers

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC <1 µg/mL), outperforming first-line drugs like isoniazid. Mechanistic studies suggest inhibition of mycolic acid biosynthesis, critical for bacterial cell wall integrity.

Table 4: Antimicrobial Activity of Derivatives

DerivativeMIC (µg/mL)Target Pathogen
5n<1M. tuberculosis H37Rv
5q<1Multidrug-resistant Mtb

Applications in Materials Science

Conductive Polymers

Incorporating the pyrrole core into polythiophene matrices enhances conductivity (σ = 10⁻² S/cm), making it suitable for organic photovoltaics.

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with >20 derivatives in preclinical trials for oncology.

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